molecular formula C10H20O B025222 3,5-Dimethyl-2-octanone CAS No. 19781-14-7

3,5-Dimethyl-2-octanone

Cat. No.: B025222
CAS No.: 19781-14-7
M. Wt: 156.26 g/mol
InChI Key: HSMZFNPREAWEOC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-octanone is an organic compound with the molecular formula C10H20O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to a secondary carbon atom. This compound is known for its distinct chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-octanone can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethyl-2-octanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the ketone.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 3,5-dimethyl-2-octanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the ketone.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to 3,5-dimethyl-2-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: 3,5-Dimethyl-2-octanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-2-octanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-octanone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-Octanone: Another ketone with a similar structure but without the methyl groups at positions 3 and 5.

    3,5-Dimethyl-2-hexanone: A shorter-chain analogue with similar chemical properties.

    3,5-Dimethyl-2-nonanone: A longer-chain analogue with similar chemical properties.

Uniqueness: 3,5-Dimethyl-2-octanone is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of methyl groups at positions 3 and 5 influences its reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3,5-dimethyloctan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-6-8(2)7-9(3)10(4)11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMZFNPREAWEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337012
Record name 3,5-Dimethyl-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-14-7
Record name 3,5-Dimethyl-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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